molecular formula C15H13FO4 B6364766 2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid CAS No. 1182832-66-1

2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6364766
CAS No.: 1182832-66-1
M. Wt: 276.26 g/mol
InChI Key: FWJCMOCMGMBSLA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 4-position and two methoxy groups at the 2- and 5-positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with a 4-fluorobenzoic acid derivative in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of 2-(2,5-dimethoxyphenyl)benzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)benzoic acid
  • 4-Fluoro-2-methoxybenzoic acid
  • 2,5-Dimethoxybenzoic acid

Uniqueness

2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both methoxy groups and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)13(8-10)12-7-9(16)3-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJCMOCMGMBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681211
Record name 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182832-66-1
Record name 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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